molecular formula C17H21ClN4O2 B4923164 N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide

N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide

Cat. No.: B4923164
M. Wt: 348.8 g/mol
InChI Key: XAFUQMFQXZVZHG-UHFFFAOYSA-N
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Description

N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a pyrazole ring, and a chlorinated hydroxyphenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core structures, such as the piperidine and pyrazole rings. These core structures are then functionalized with the chlorinated hydroxyphenyl group and acetamide moiety. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide include other piperidine and pyrazole derivatives, such as:

  • N-[2-[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide
  • N-[2-[1-[(5-fluoro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-12(23)20-17-4-7-19-22(17)15-5-8-21(9-6-15)11-13-10-14(18)2-3-16(13)24/h2-4,7,10,15,24H,5-6,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFUQMFQXZVZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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